molecular formula C5H7N3O2S B1282920 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid CAS No. 42047-33-6

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Cat. No.: B1282920
CAS No.: 42047-33-6
M. Wt: 173.2 g/mol
InChI Key: QSHGLOUULYCYOW-UHFFFAOYSA-N
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Description

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a thioxo group, and an acetic acid moiety attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride to form the triazole ring, followed by the introduction of the methyl and acetic acid groups through subsequent reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thioxo group and the triazole ring can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-1H-1,2,4-triazol-4-yl)acetic acid: Lacks the thioxo group, which may result in different chemical and biological properties.

    2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: Lacks the methyl group, which can affect its reactivity and interactions.

    2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)propanoic acid: Has a propanoic acid moiety instead of acetic acid, which can influence its solubility and reactivity.

Uniqueness

The uniqueness of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-3-6-7-5(11)8(3)2-4(9)10/h2H2,1H3,(H,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGLOUULYCYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546886
Record name (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42047-33-6
Record name (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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